2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride
Overview
Description
2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride is an analytical reference standard categorized as an opioid. It is a presumptive metabolite of methoxyacetyl fentanyl (hydrochloride) and is primarily used in research and forensic applications .
Mechanism of Action
Target of Action
Methoxyacetyl Norfentanyl (Hydrochloride) is an opioid, and its primary targets are the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward .
Mode of Action
As an opioid, Methoxyacetyl Norfentanyl (Hydrochloride) acts by binding to the opioid receptors, mimicking the action of endogenous opioids . This binding inhibits the release of nociceptive neurotransmitters, thereby reducing the perception of pain .
Biochemical Pathways
The primary biochemical pathway affected by Methoxyacetyl Norfentanyl (Hydrochloride) is the opioid signaling pathway . Upon binding to the opioid receptors, it triggers a series of downstream effects, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .
Pharmacokinetics
It is known to be a metabolite of methoxyacetyl fentanyl . As such, its absorption, distribution, metabolism, and excretion (ADME) properties may be similar to those of its parent compound .
Result of Action
The binding of Methoxyacetyl Norfentanyl (Hydrochloride) to opioid receptors results in analgesic effects, providing relief from pain . It can also lead to adverse effects such as respiratory depression, which can be life-threatening .
Action Environment
The action of Methoxyacetyl Norfentanyl (Hydrochloride) can be influenced by various environmental factors. For instance, the presence of other substances, such as alcohol or other CNS depressants, can potentiate its effects and increase the risk of respiratory depression . Additionally, genetic factors can influence an individual’s response to Methoxyacetyl Norfentanyl (Hydrochloride), with some individuals being more susceptible to its effects .
Biochemical Analysis
Biochemical Properties
Methoxyacetyl norfentanyl (hydrochloride) plays a significant role in biochemical reactions, particularly in the context of opioid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 3A4, which facilitates the O-demethylation of methoxyacetyl norfentanyl (hydrochloride) to produce its metabolites . Additionally, this compound may interact with opioid receptors, influencing their activity and downstream signaling pathways.
Cellular Effects
Methoxyacetyl norfentanyl (hydrochloride) exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with opioid receptors can lead to changes in intracellular signaling cascades, affecting processes such as pain perception, neurotransmitter release, and cellular stress responses . Methoxyacetyl norfentanyl (hydrochloride) may also impact gene expression by altering the transcriptional activity of genes involved in opioid signaling and metabolism.
Molecular Mechanism
The molecular mechanism of action of methoxyacetyl norfentanyl (hydrochloride) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Methoxyacetyl norfentanyl (hydrochloride) binds to opioid receptors, leading to the activation of G-protein coupled receptor signaling pathways . This activation results in the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity. Additionally, methoxyacetyl norfentanyl (hydrochloride) may inhibit or activate specific enzymes involved in its metabolism, further influencing its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methoxyacetyl norfentanyl (hydrochloride) can change over time due to its stability, degradation, and long-term impact on cellular function. Methoxyacetyl norfentanyl (hydrochloride) is relatively stable when stored at -20°C, with a stability of at least five years In vitro and in vivo studies have shown that prolonged exposure to methoxyacetyl norfentanyl (hydrochloride) can lead to alterations in cellular signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of methoxyacetyl norfentanyl (hydrochloride) vary with different dosages in animal models. At low doses, it may produce analgesic effects by activating opioid receptors and modulating pain signaling pathways . At higher doses, methoxyacetyl norfentanyl (hydrochloride) can cause toxic or adverse effects, including respiratory depression, sedation, and potential overdose . Threshold effects and dose-response relationships need to be carefully studied to determine the safe and effective dosage range for this compound.
Metabolic Pathways
Methoxyacetyl norfentanyl (hydrochloride) is involved in several metabolic pathways, including O-demethylation, N-dealkylation, and hydroxylation . These metabolic reactions are primarily mediated by cytochrome P450 enzymes, particularly cytochrome P450 3A4. The metabolites produced through these pathways can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of methoxyacetyl norfentanyl (hydrochloride) is crucial for interpreting its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Methoxyacetyl norfentanyl (hydrochloride) is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, methoxyacetyl norfentanyl (hydrochloride) can localize to specific cellular compartments, influencing its activity and function. The compound’s transport and distribution patterns are essential for understanding its pharmacological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of methoxyacetyl norfentanyl (hydrochloride) plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, methoxyacetyl norfentanyl (hydrochloride) may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of methoxyacetyl norfentanyl (hydrochloride) is essential for elucidating its molecular mechanisms and potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methoxyacetyl norfentanyl (hydrochloride) involves the reaction of methoxyacetyl chloride with norfentanyl in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: the general approach would involve large-scale synthesis using the same reaction conditions as in laboratory synthesis, with additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acyl group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs .
Scientific Research Applications
2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods such as mass spectrometry and chromatography.
Biology: To study the metabolism and pharmacokinetics of fentanyl analogs.
Medicine: In forensic toxicology to detect and quantify fentanyl analogs in biological samples.
Industry: For the development of new analytical techniques and the quality control of pharmaceutical products.
Comparison with Similar Compounds
Methoxyacetyl fentanyl (hydrochloride): The parent compound of methoxyacetyl norfentanyl (hydrochloride), with similar opioid activity.
Norfentanyl: A primary metabolite of fentanyl, used as a reference standard in forensic toxicology.
Acetyl fentanyl: Another fentanyl analog with similar pharmacological properties.
Uniqueness: 2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride is unique due to its specific structure, which includes a methoxyacetyl group. This structural feature influences its metabolic pathway and pharmacokinetic properties, making it a valuable compound for studying the metabolism of fentanyl analogs .
Properties
IUPAC Name |
2-methoxy-N-phenyl-N-piperidin-4-ylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-18-11-14(17)16(12-5-3-2-4-6-12)13-7-9-15-10-8-13;/h2-6,13,15H,7-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWIKZYPYYGOQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N(C1CCNCC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037304 | |
Record name | Methoxyacetyl norfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101365-59-7 | |
Record name | Methoxyacetyl norfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.